Oligopeptide-24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

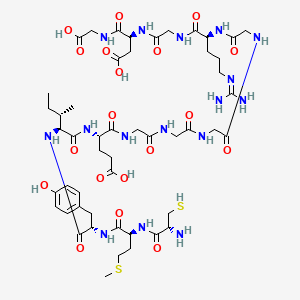

2D Structure

Properties

Molecular Formula |

C50H78N16O19S2 |

|---|---|

Molecular Weight |

1271.4 g/mol |

IUPAC Name |

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[[2-[[2-[[2-[[2-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C50H78N16O19S2/c1-4-25(2)42(66-48(84)32(16-26-7-9-27(67)10-8-26)65-47(83)31(13-15-87-3)63-43(79)28(51)24-86)49(85)64-30(11-12-39(73)74)45(81)58-20-36(70)56-18-34(68)55-19-35(69)57-21-37(71)61-29(6-5-14-54-50(52)53)44(80)59-22-38(72)62-33(17-40(75)76)46(82)60-23-41(77)78/h7-10,25,28-33,42,67,86H,4-6,11-24,51H2,1-3H3,(H,55,68)(H,56,70)(H,57,69)(H,58,81)(H,59,80)(H,60,82)(H,61,71)(H,62,72)(H,63,79)(H,64,85)(H,65,83)(H,66,84)(H,73,74)(H,75,76)(H,77,78)(H4,52,53,54)/t25-,28-,29-,30-,31-,32-,33-,42-/m0/s1 |

InChI Key |

KETLMQUWYBBGQR-ZXVPBAOPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(CS)N |

Origin of Product |

United States |

Foundational & Exploratory

Oligopeptide-24: An In-Depth Technical Guide to its Mechanism of Action in Dermal Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligopeptide-24, a synthetic peptide, has garnered significant interest in the field of dermatology and cosmetic science for its potential anti-aging and skin-rejuvenating properties. This technical guide provides a comprehensive overview of the known and hypothesized mechanisms of action of this compound in human dermal fibroblasts, the primary cell type responsible for maintaining the skin's structural integrity. By stimulating these cells, this compound is believed to enhance the production of essential extracellular matrix (ECM) components, thereby improving skin elasticity and reducing the appearance of wrinkles. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Core Mechanism of Action

This compound is reported to exert its effects on dermal fibroblasts through multiple actions:

-

Stimulation of Fibroblast Activity: It is proposed that this compound enhances the overall metabolic activity and proliferative capacity of dermal fibroblasts.[1]

-

Upregulation of Extracellular Matrix Proteins: A primary mechanism involves the increased synthesis of crucial ECM components, including elastin and hyaluronic acid.[1] This helps to restore the skin's youthful structure and hydration.

-

Activation of Key Signaling Pathways: Evidence suggests that this compound may act as a signaling molecule, potentially interacting with cell surface receptors to initiate intracellular cascades that promote cell growth and ECM synthesis. The Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-beta (TGF-β) signaling pathways are strongly implicated in mediating the effects of various peptides on fibroblasts.

Quantitative Data on the Effects of this compound on Dermal Fibroblasts

Quantitative data on the specific effects of this compound is emerging. The following tables summarize the available data and provide examples of expected dose-dependent effects based on studies of similar bioactive peptides.

Table 1: Effect of this compound on Extracellular Matrix Gene Expression in Human Dermal Fibroblasts

| Concentration | Target Gene | Fold Increase (mRNA) | Incubation Time | Reference |

| Not Specified | Hyaluronic Acid | 3-fold | Not Specified | [2] |

| Not Specified | Elastin | 1.3-fold | Not Specified | [2] |

Note: The precise experimental conditions for the above data are not fully detailed in the available literature. The following table illustrates a typical dose-response relationship observed with other collagen-derived peptides.

Table 2: Example Dose-Response: Effect of Collagen Peptides on Gene Expression in Human Dermal Fibroblasts (24-hour treatment)

| Concentration | COL1A1 (Collagen Type I) % Increase | ELN (Elastin) % Increase | Reference |

| 0.01% | 108.4 ± 7.6% | 35.2 ± 13.2% | [3] |

| 1% | 60.5 ± 7.9% | 42.1 ± 10.1% |

Table 3: Effect of Oligopeptides on Dermal Fibroblast Proliferation

| Peptide/Complex | Concentration | Cell Viability/Proliferation Increase | Incubation Time | Reference | | :--- | :--- | :--- | :--- | | Palmitoyl Oligopeptide Complex | 0.125% - 0.5% | Significant improvement | 24 - 72 hours | | | Human Collagen Alpha-2 Type I | 1 - 100 µg/ml | Dose-dependent increase | 48 hours | |

Signaling Pathways

The biological effects of this compound in dermal fibroblasts are likely mediated by the activation of one or more intracellular signaling pathways. Based on the known actions of similar growth factors and peptides, the following pathways are of significant interest.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Some bioactive peptides are known to bind to and activate the EGFR, initiating a cascade that promotes cell proliferation and survival.

Proposed EGFR signaling pathway activated by this compound.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

The TGF-β pathway is a critical regulator of ECM protein synthesis in fibroblasts. Peptides can influence this pathway to stimulate collagen and elastin production.

Hypothesized modulation of the TGF-β signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK/ERK pathway is a downstream effector of many growth factor receptors and plays a central role in cell proliferation and differentiation.

MAPK/ERK signaling cascade potentially activated by this compound.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to assess the efficacy of this compound on dermal fibroblasts. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

Cell Culture and Treatment

-

Cell Line: Primary Human Dermal Fibroblasts (HDFs).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells at 80-90% confluency.

-

Treatment:

-

Seed HDFs into appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for gene and protein analysis).

-

Allow cells to adhere and reach approximately 70-80% confluency.

-

Serum-starve the cells for 24 hours in DMEM with 0.5% FBS to synchronize the cell cycle.

-

Prepare stock solutions of this compound in a sterile, aqueous buffer.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL) in serum-free or low-serum medium for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control.

-

Cell Proliferation (MTT) Assay

Workflow for MTT Cell Proliferation Assay.

Gene Expression Analysis (RT-qPCR)

Workflow for Gene Expression Analysis by RT-qPCR.

Protein Secretion Analysis (ELISA)

Workflow for Protein Secretion Analysis by ELISA.

Signaling Pathway Activation (Western Blot)

Workflow for Western Blot Analysis of Protein Phosphorylation.

Conclusion and Future Directions

This compound shows considerable promise as a bioactive ingredient for skin rejuvenation by stimulating dermal fibroblast activity and the synthesis of key extracellular matrix components. The likely mechanisms of action involve the activation of well-established signaling pathways such as the EGFR, TGF-β, and MAPK/ERK cascades.

However, a significant portion of the currently available data is qualitative or lacks detailed experimental context. To fully elucidate the therapeutic potential of this compound, further research is warranted. Specifically, future studies should focus on:

-

Dose-response and time-course studies: To establish the optimal concentrations and treatment durations for maximal efficacy.

-

Receptor binding assays: To definitively identify the cell surface receptors that this compound interacts with.

-

In-depth signaling pathway analysis: Utilizing specific inhibitors and activators to confirm the precise roles of the EGFR, TGF-β, and MAPK pathways in mediating the effects of this compound.

-

In vivo studies: To correlate the in vitro findings with clinical outcomes in terms of skin elasticity, hydration, and wrinkle reduction.

A more comprehensive understanding of the molecular mechanisms of this compound will facilitate its targeted and effective use in dermatological and cosmetic applications.

References

Oligopeptide-24: A Technical Deep-Dive into its Structure-Activity Relationship for Skin Regeneration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligopeptide-24, also known as CG-EDP3, is a synthetic 13-amino acid biomimetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its regenerative and anti-aging properties. This technical guide provides an in-depth analysis of the structure-activity relationship of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Core Concepts: Structure and Mechanism

This compound is a synthetic peptide with the following amino acid sequence: Cys-Met-Tyr-Ile-Glu-Gly-Gly-Gly-Gly-Arg-Gly-Asp-Gly. Its primary mechanism of action involves mimicking Epidermal Growth Factor (EGF) and upregulating its expression in the skin.[1][2][3] This leads to the stimulation of fibroblast activity, which in turn enhances the production of key extracellular matrix (ECM) components, including hyaluronic acid and elastin.[2][4] The increased synthesis of these molecules contributes to improved skin elasticity, hydration, and a reduction in the appearance of fine lines and wrinkles.

Quantitative Efficacy Data

Several in-vitro studies have demonstrated the dose-dependent effects of this compound on skin cells. The following table summarizes the key quantitative findings.

| Biological Endpoint | Effect Observed | Cell Type | Treatment Conditions | Source |

| EGF Concentration | Increased | Fibroblast Cells | 72-hour treatment in serum-free culture | |

| Hyaluronic Acid Expression | Up to 3-fold increase | Fibroblast Cells | Dose-dependent manner | |

| Elastin Expression | Up to 1.3-fold increase | Fibroblast Cells | Dose-dependent manner | |

| Cell Proliferation | Stimulated | Skin Cell Lines | Not specified | |

| Cell Growth and Migration | Upregulated | Skin Cell Lines | Not specified | |

| Extracellular Matrix Expression | Upregulated | Skin Cell Lines | Not specified |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by activating the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Upon binding to the EGFR, it triggers a cascade of intracellular events that ultimately lead to the observed physiological responses.

References

- 1. Structure-activity relationships of human epidermal growth factor(h-EGF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CG-EDP3; former Oligopeptide-23 | Cosmetic Ingredients Guide [ci.guide]

- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 4. medchemexpress.com [medchemexpress.com]

Unveiling CG-EDP3 (Oligopeptide-24): A Technical Guide to its Discovery, Mechanism, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

CG-EDP3, commercially known as Oligopeptide-24, is a synthetic biomimetic peptide that has garnered significant attention in the fields of dermatology and cosmetic science for its potent anti-aging and skin regenerative properties. Developed by the South Korean biotechnology company Caregen, this oligopeptide is designed to mimic the action of Epidermal Growth Factor (EGF), a key regulator of cell growth and proliferation. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and scientific validation of this compound, presenting key data in structured tables, detailing experimental protocols, and visualizing its signaling pathways.

Discovery and History

This compound is a product of extensive research into biomimetic peptides by Caregen, a company founded in 2001 by scientist Yong Ji Chung.[1] Caregen has been a pioneer in the development of synthetic growth factor mimetics for cosmetic and therapeutic applications since 2002.[2][3] this compound, also referred to by its trade name CG-EDP3, emerged from this research as a stable and effective synthetic peptide that mirrors the biological activity of natural EGF.[2][4] It was formerly known as Oligopeptide-23. The peptide is a 13-amino acid sequence. Caregen has included this compound as a key active ingredient in numerous cosmetic formulations aimed at skin rejuvenation and anti-aging.

Mechanism of Action: Mimicking Epidermal Growth Factor

The primary mechanism of action of this compound lies in its ability to bind to and activate the Epidermal Growth Factor Receptor (EGFR) on the surface of skin cells, particularly fibroblasts and keratinocytes. This activation triggers a cascade of intracellular signaling events that promote cell proliferation, migration, and survival, as well as the synthesis of essential extracellular matrix (ECM) components.

Upregulation of Endogenous Growth Factors

A key aspect of this compound's functionality is its capacity to stimulate the production of endogenous growth factors. Scientific studies have demonstrated that treatment of fibroblast cells with this compound for 72 hours under serum-free conditions leads to a significant increase in the concentration of EGF. This creates a positive feedback loop that amplifies the regenerative signals within the skin.

Stimulation of Extracellular Matrix Synthesis

This compound has been shown to positively regulate the expression of crucial ECM proteins, which provide structural integrity and elasticity to the skin. In-vitro studies on fibroblast cells have demonstrated a dose-dependent increase in the synthesis of hyaluronic acid and elastin following treatment with this compound.

Quantitative Data on the Efficacy of this compound

Several in-vitro studies have quantified the effects of this compound on skin cells. The following tables summarize the key findings.

| Parameter Measured | Cell Type | Treatment Duration | Result | Reference |

| EGF Concentration | Human Fibroblasts | 72 hours | Significant Increase |

| ECM Component | Cell Type | Result (Dose-Dependent) | Reference |

| Hyaluronic Acid | Human Fibroblasts | 3-fold increase | |

| Elastin | Human Fibroblasts | 1.3-fold increase |

Note: The exact concentrations of this compound that yielded these results are not consistently reported across publicly available sources, but the effects are described as dose-dependent.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of this compound, based on commonly cited methodologies in the field.

In-Vitro Cell Culture and Treatment

-

Cell Line: Human Dermal Fibroblasts (HDFs).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol: For experiments, cells are typically seeded in 6-well or 24-well plates. Once confluent, the cells are serum-starved for 24 hours. Subsequently, the cells are treated with varying concentrations of this compound in a serum-free medium for a specified duration (e.g., 24, 48, or 72 hours).

Quantification of Hyaluronic Acid (ELISA)

-

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of hyaluronic acid secreted into the cell culture medium.

-

Procedure:

-

Collect the cell culture supernatant after treatment with this compound.

-

Use a commercially available Hyaluronic Acid ELISA kit.

-

Follow the manufacturer's instructions, which typically involve adding the supernatant to a microplate pre-coated with a hyaluronic acid-binding protein.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric signal.

-

The absorbance is measured using a microplate reader, and the concentration of hyaluronic acid is determined by comparison to a standard curve.

-

Quantification of Elastin (Gene Expression - RT-qPCR)

-

Principle: Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the expression of the elastin gene (ELN).

-

Procedure:

-

After treatment with this compound, lyse the cells and extract total RNA using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Perform qPCR using primers specific for the ELN gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative expression of the ELN gene is calculated using the ΔΔCt method.

-

Western Blot for EGF Receptor Activation

-

Principle: Western blotting can be used to detect the phosphorylation of the EGF receptor, indicating its activation.

-

Procedure:

-

Treat cells with this compound for a short period (e.g., 15-60 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the EGF receptor (p-EGFR).

-

Use a secondary antibody conjugated to an enzyme for detection.

-

Visualize the bands and compare the levels of p-EGFR in treated versus untreated cells. A total EGFR antibody should be used as a loading control.

-

Signaling Pathways Modulated by this compound

As a biomimetic of EGF, this compound is understood to activate the EGF receptor and its downstream signaling cascades. The most prominent of these is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway, which plays a central role in cell proliferation, differentiation, and survival.

Caption: this compound activates the EGFR/MAPK/ERK signaling pathway.

The following diagram illustrates the general workflow for in-vitro testing of this compound.

References

An In-depth Technical Guide to the Oligopeptide-24 Signaling Pathway in Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-24 is a synthetic, biomimetic peptide engineered to enhance skin regeneration and combat the signs of aging. Its primary mechanism of action involves the upregulation of Epidermal Growth Factor (EGF), a potent mitogen for keratinocytes. This guide elucidates the signaling cascade initiated by this compound in human keratinocytes, detailing the molecular interactions and downstream cellular effects. Furthermore, it provides comprehensive experimental protocols for key assays to evaluate the efficacy of this compound and presents a framework for the quantitative analysis of its biological activity.

Introduction

The intricate process of skin homeostasis and repair is orchestrated by a complex network of signaling molecules, among which growth factors play a pivotal role. Epidermal Growth Factor (EGF) is a key regulator of keratinocyte proliferation, migration, and differentiation, processes essential for maintaining epidermal integrity and facilitating wound healing.[1][2] this compound, a synthetic 13-amino acid peptide, has emerged as a promising agent in cosmetic and dermatological applications due to its ability to stimulate skin cell proliferation.[3][4] This document provides a detailed overview of the signaling pathway activated by this compound in keratinocytes, offering a technical resource for researchers and professionals in the field of drug and cosmetic development.

The this compound Signaling Pathway in Keratinocytes

This compound functions by increasing the endogenous production of EGF in the skin.[3] The elevated levels of EGF then initiate a well-characterized signaling cascade through the Epidermal Growth Factor Receptor (EGFR) on the surface of keratinocytes.

The binding of EGF to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of two primary downstream signaling pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.

-

MAPK/ERK Pathway: Activation of this pathway is crucial for cell proliferation and migration. Downstream effectors, such as c-Jun and c-Fos, are translocated to the nucleus where they act as transcription factors to regulate the expression of genes involved in cell cycle progression.

-

PI3K/Akt Pathway: This pathway is a key regulator of cell survival and proliferation. Activated Akt can phosphorylate various substrates that inhibit apoptosis and promote cell growth and differentiation.

The culmination of these signaling events is an enhancement of keratinocyte proliferation, migration, and survival, contributing to improved skin regeneration and a reduction in the appearance of wrinkles.

Quantitative Data on this compound Effects

While much of the existing quantitative data focuses on fibroblasts, the following tables summarize the expected outcomes of this compound treatment on keratinocytes based on its known mechanism of action.

Table 1: Effect of this compound on Keratinocyte Proliferation

| Assay Type | Treatment Group | Incubation Time | Expected Outcome |

| MTT/WST-1 Assay | Control | 24, 48, 72 hours | Baseline Proliferation |

| This compound (various concentrations) | 24, 48, 72 hours | Dose-dependent increase in cell viability/proliferation | |

| BrdU Incorporation | Control | 24, 48 hours | Baseline DNA synthesis |

| This compound (various concentrations) | 24, 48 hours | Dose-dependent increase in BrdU incorporation |

Table 2: Effect of this compound on Keratinocyte Migration (Wound Healing)

| Assay Type | Treatment Group | Time Points | Expected Outcome |

| Scratch Assay | Control | 0, 6, 12, 24, 48 hours | Baseline wound closure rate |

| This compound (various concentrations) | 0, 6, 12, 24, 48 hours | Accelerated wound closure in a dose-dependent manner |

Table 3: Effect of this compound on Gene Expression in Keratinocytes

| Gene Target | Expected Change in Expression | Biological Function |

| EGF | Increase | Stimulates keratinocyte proliferation and migration |

| Cyclin D1 | Increase | Promotes cell cycle progression |

| MMP-2, MMP-9 | Increase | Involved in cell migration and tissue remodeling |

| Bcl-2 | Increase | Promotes cell survival by inhibiting apoptosis |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound on keratinocytes.

Keratinocyte Cell Culture

Human epidermal keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are cultured in a suitable keratinocyte growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Keratinocyte Proliferation Assay (MTT/WST-1)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

-

Treatment: Replace the medium with serum-free medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for 24, 48, or 72 hours.

-

Assay: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

Keratinocyte Wound Healing Assay (Scratch Assay)

This assay assesses the effect of this compound on keratinocyte migration.

-

Cell Seeding: Seed keratinocytes in a 6-well or 24-well plate and grow to confluence.

-

Scratch: Create a uniform scratch through the cell monolayer using a sterile pipette tip.

-

Treatment: Wash with PBS to remove dislodged cells and replace the medium with serum-free medium containing this compound or a vehicle control.

-

Imaging: Capture images of the scratch at 0, 6, 12, 24, and 48 hours using a microscope.

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of wound closure.

Gene Expression Analysis (Quantitative Real-Time PCR)

This technique is used to measure changes in the expression of specific genes in response to this compound treatment.

-

Cell Treatment: Treat confluent keratinocytes with this compound or a vehicle control for a specified time (e.g., 24 hours).

-

RNA Isolation: Isolate total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase.

-

qPCR: Perform quantitative PCR using specific primers for the target genes (e.g., EGF, Cyclin D1) and a housekeeping gene for normalization.

-

Analysis: Analyze the data to determine the relative fold change in gene expression.

Western Blotting for Protein Phosphorylation

This method is used to detect the activation of signaling proteins like ERK and Akt.

-

Cell Treatment and Lysis: Treat keratinocytes with this compound for various time points (e.g., 0, 15, 30, 60 minutes), then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunoblotting: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK and Akt, followed by incubation with a secondary antibody.

-

Detection: Visualize the protein bands using a detection reagent and quantify the band intensities to determine the level of phosphorylation.

Conclusion

This compound represents a scientifically-backed approach to skin rejuvenation. By upregulating endogenous EGF, it activates key signaling pathways in keratinocytes, leading to enhanced proliferation, migration, and survival. The experimental protocols and quantitative frameworks provided in this guide offer a robust foundation for the continued investigation and development of this compound as a potent ingredient in advanced skincare and dermatological therapies. Further research focusing on the direct quantitative effects of this compound on keratinocytes will be invaluable in fully elucidating its therapeutic potential.

References

In Vitro Biological Activity of Synthetic Oligopeptide-24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-24, a synthetic biomimetic peptide also known as CG-EDP3, has emerged as a significant agent in the field of dermatology and cosmetic science for its potential anti-aging properties. Comprising a sequence of 13 amino acids, this oligopeptide is designed to mimic endogenous growth factors, thereby stimulating key regenerative processes within the skin. This technical guide provides a comprehensive overview of the documented in vitro biological activities of this compound, with a focus on its effects on human dermal fibroblasts. It summarizes the available quantitative data, outlines detailed experimental protocols for assessing its efficacy, and visualizes its proposed mechanism of action through signaling pathway and experimental workflow diagrams.

Mechanism of Action

The primary mechanism of action of this compound is the upregulation of Epidermal Growth Factor (EGF) expression in fibroblast cells.[1][2][3] By increasing the localized concentration of EGF, this compound indirectly stimulates fibroblast proliferation and the synthesis of crucial extracellular matrix (ECM) components. This leads to an enhanced structural integrity and youthful appearance of the skin. The key in vitro biological effects attributed to this compound include:

-

Stimulation of Fibroblast Proliferation and Migration: Promoting the growth and movement of dermal fibroblasts, which are essential for skin repair and regeneration.[1][3]

-

Increased Synthesis of Extracellular Matrix Proteins: Enhancing the production of collagen, elastin, and fibronectin, which provide structural support and elasticity to the skin.

-

Enhanced Hyaluronic Acid Production: Boosting the synthesis of hyaluronic acid, a key molecule involved in skin hydration and volume.

Summary of Quantitative In Vitro Data

The following table summarizes the key quantitative findings from in vitro studies on the effects of this compound on human dermal fibroblasts. It is important to note that while these effects are cited, the specific concentrations of this compound used to achieve these results are not consistently reported in publicly available literature. The effects on hyaluronic acid and elastin have been noted to be dose-dependent.

| Biological Endpoint | Cell Type | Treatment Duration | Observed Effect | Reference |

| EGF Concentration | Human Dermal Fibroblasts | 72 hours (serum-free) | Significant Increase | |

| Hyaluronic Acid Expression | Human Dermal Fibroblasts | Not Specified | 3-fold (300%) Increase | |

| Elastin Expression | Human Dermal Fibroblasts | Not Specified | 1.3-fold (30%) Increase | |

| Endogenous Growth Factor Concentration | In Skin (general) | Not Specified | Up to 10-fold Increase vs. Control |

Detailed Experimental Protocols

The following are representative, detailed protocols for the in vitro assessment of this compound's biological activity. These protocols are based on standard methodologies for dermal fibroblast culture and analysis, as specific, detailed protocols for this compound are not fully available in the public domain.

Fibroblast Proliferation Assay (MTT Assay)

This protocol outlines a method for quantifying the effect of this compound on the proliferation of human dermal fibroblasts.

-

Cell Culture:

-

Human dermal fibroblasts (e.g., from neonatal foreskin or adult skin biopsy) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Fibroblasts are seeded into a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

The culture medium is then replaced with serum-free DMEM for 24 hours to synchronize the cells.

-

Cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL) in serum-free DMEM. A positive control (e.g., 10 ng/mL EGF) and a negative control (vehicle) are included.

-

After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. Cell proliferation is expressed as a percentage of the negative control.

-

Quantification of Collagen Type I Synthesis (ELISA)

This protocol describes the quantification of newly synthesized collagen type I in the supernatant of fibroblast cultures.

-

Cell Culture and Treatment:

-

Fibroblasts are seeded in a 24-well plate at a density of 5 x 10⁴ cells per well and grown to confluence.

-

The medium is replaced with serum-free DMEM containing L-ascorbic acid (a cofactor for collagen synthesis).

-

Cells are treated with different concentrations of this compound for 72 hours.

-

-

ELISA Procedure:

-

The cell culture supernatant is collected and centrifuged to remove debris.

-

A commercial Human Pro-Collagen I alpha 1 ELISA kit is used for quantification.

-

The assay is performed according to the manufacturer's instructions, which typically involves the binding of pro-collagen from the sample to a pre-coated plate, followed by detection with a specific antibody and a colorimetric substrate.

-

The absorbance is measured, and the concentration of collagen is determined by comparison to a standard curve.

-

Quantification of Hyaluronic Acid Synthesis (ELISA)

This protocol details the measurement of hyaluronic acid secreted into the cell culture medium.

-

Cell Culture and Treatment:

-

Fibroblasts are cultured in a 24-well plate as described for the collagen synthesis assay.

-

Cells are treated with various concentrations of this compound in serum-free DMEM for 72 hours.

-

-

ELISA Procedure:

-

The culture supernatant is collected for analysis.

-

A commercial Hyaluronic Acid ELISA kit is used for quantification.

-

The assay is performed according to the manufacturer's protocol, which generally involves a competitive binding principle where HA in the sample competes with a fixed amount of labeled HA for binding sites on a pre-coated plate.

-

The amount of bound labeled HA is inversely proportional to the concentration of HA in the sample.

-

Visualizations: Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to increased fibroblast activity. This pathway is based on the known mechanism of EGF receptor signaling.

Caption: Proposed signaling cascade of this compound in dermal fibroblasts.

Experimental Workflow for In Vitro Assessment

The diagram below outlines a typical experimental workflow for evaluating the biological activity of this compound in vitro.

Caption: A representative workflow for in vitro testing of this compound.

Conclusion

The available in vitro data strongly suggest that synthetic this compound is a potent stimulator of key regenerative processes in human dermal fibroblasts. Its ability to upregulate EGF expression and subsequently enhance the synthesis of hyaluronic acid, elastin, and likely collagen, underscores its potential as an active ingredient in anti-aging and skin-rejuvenating formulations. Further research is warranted to fully elucidate its dose-dependent effects on cell proliferation and collagen synthesis and to explore its synergistic potential with other bioactive compounds. The experimental protocols and pathways outlined in this guide provide a robust framework for future investigations into the efficacy and mechanism of action of this compound.

References

Oligopeptide-24 Gene Expression Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-24, a synthetic biomimetic peptide, has garnered significant attention in the fields of dermatology and cosmetic science for its anti-aging properties. This technical guide provides an in-depth analysis of the gene expression profile modulated by this compound, focusing on its mechanism of action through the upregulation of Epidermal Growth Factor (EGF). This document details the experimental protocols for assessing the peptide's efficacy and elucidates the downstream signaling pathways. Quantitative data on gene expression changes are summarized, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to offer a comprehensive resource for researchers and professionals in drug development.

Introduction to this compound

This compound, also known commercially as CG-EDP3, is a synthetic peptide composed of 13 amino acids.[1] It is designed to mimic endogenous growth factors and primarily functions by up-regulating the expression of Epidermal Growth Factor (EGF).[2][3] This upregulation triggers a cascade of cellular responses that are beneficial for skin rejuvenation and repair. The primary effects of this compound include stimulating the proliferation and migration of skin cells, particularly fibroblasts and keratinocytes, and enhancing the synthesis of extracellular matrix (ECM) components such as collagen, elastin, fibronectin, and hyaluronic acid.[2][3] These actions collectively contribute to improved skin elasticity, reduced appearance of wrinkles, and enhanced wound healing.

Mechanism of Action: The EGF Signaling Pathway

This compound exerts its biological effects by increasing the endogenous production of EGF. EGF then binds to its receptor (EGFR), a transmembrane protein with intrinsic tyrosine kinase activity. This binding event initiates a complex downstream signaling cascade that ultimately modulates gene expression and cellular behavior.

EGFR Activation and Downstream Signaling

Upon EGF binding, the EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, leading to the activation of two major signaling pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Activated EGFR recruits the adaptor protein Grb2, which in turn activates the GTP exchange factor SOS. SOS then activates the small G-protein RAS, initiating a phosphorylation cascade through RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation.

-

PI3K-AKT-mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. Phosphorylated EGFR can also recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, which activates the serine/threonine kinase AKT. Activated AKT has numerous downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits apoptosis-inducing proteins, thereby promoting cell survival.

The culmination of these signaling events is the altered expression of genes that favor skin regeneration and the synthesis of a robust extracellular matrix.

Quantitative Gene Expression Analysis

Scientific studies have demonstrated that this compound treatment leads to significant changes in the expression of key genes associated with skin health and maintenance in a dose-dependent manner. The following tables summarize the available quantitative data on the upregulation of these genes in human fibroblasts.

Table 1: Upregulation of Extracellular Matrix Genes by this compound in Fibroblasts

| Gene | Fold Increase in Expression | Experimental Condition |

| Hyaluronic Acid Synthase 2 (HAS2) | 3-fold | Dose-dependent |

| Elastin (ELN) | 1.3-fold | Dose-dependent |

| Fibronectin (FN1) | Positively Regulated | Not Quantified |

Data compiled from studies on human fibroblast cell lines.

Table 2: Upregulation of Growth Factor Expression by this compound in Fibroblasts

| Gene | Effect on Expression | Experimental Condition |

| Epidermal Growth Factor (EGF) | Increased Concentration | 72-hour treatment in serum-free culture |

Data compiled from studies on human fibroblast cell lines.

Disclaimer: The quantitative data presented is based on available public information. More comprehensive gene expression profiling, such as microarray or RNA sequencing, would provide a broader understanding of the genomic effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the bioactivity of this compound.

Cell Culture

-

Cell Lines: Human dermal fibroblasts (HDF) or human epidermal keratinocytes (HEK) are typically used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Gene Expression Analysis by quantitative Real-Time PCR (qPCR)

This protocol is designed to quantify the mRNA expression levels of target genes such as HAS2, ELN, FN1, and EGF.

-

Cell Seeding and Treatment: Seed fibroblasts or keratinocytes in 6-well plates and allow them to adhere and reach 70-80% confluency. Starve the cells in serum-free medium for 24 hours before treating with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for the target and reference genes (e.g., GAPDH, ACTB).

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the untreated control.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration.

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight "scratch" or gap in the cell monolayer.

-

Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh serum-free medium containing different concentrations of this compound.

-

Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated EGFR and total EGFR.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Visualizing the Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound upregulates EGF, activating EGFR and downstream pathways.

Caption: Workflow for analyzing gene expression changes using qPCR.

Caption: Workflow for assessing cell migration with a scratch assay.

Conclusion

This compound presents a promising bioactive ingredient for cosmetic and therapeutic applications aimed at skin anti-aging and repair. Its primary mechanism of action, the upregulation of EGF, triggers well-defined signaling pathways that promote cell proliferation, migration, and the synthesis of crucial extracellular matrix components. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of this compound and similar compounds. While the currently available quantitative data on its gene expression effects are encouraging, further comprehensive studies, such as microarray and RNA sequencing, are warranted to fully elucidate the complete gene expression profile modulated by this peptide. Such research will undoubtedly pave the way for more targeted and effective applications in the future.

References

- 1. origene.com [origene.com]

- 2. This compound | CG-EDP3; former Oligopeptide-23 | Cosmetic Ingredients Guide [ci.guide]

- 3. The Potential of Bioactive Fish Collagen Oligopeptides against Hydrogen Peroxide-Induced NIH/3T3 and HUVEC Damage: The Involvement of the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Oligopeptide-24: A Technical Guide to its Role in Extracellular Matrix Remodeling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oligopeptide-24, also known as CG-EDP3, is a synthetic, biomimetic peptide engineered for its significant anti-aging and skin rejuvenating properties. Comprising a sequence of 13 amino acids, this oligopeptide plays a crucial role in the remodeling of the extracellular matrix (ECM). Its primary mechanism of action involves the upregulation of Epidermal Growth Factor (EGF), which in turn stimulates fibroblast proliferation and the synthesis of key ECM components, including collagen, elastin, hyaluronic acid, and fibronectin. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and relevant protocols associated with the activity of this compound, offering a valuable resource for researchers and professionals in the field of dermatology and cosmetic science.

Mechanism of Action: Upregulation of EGF and Downstream Signaling

This compound functions as a signaling molecule that mimics the body's natural regenerative pathways. Its principal mode of action is the stimulation of skin cells to increase the production of Epidermal Growth Factor (EGF). EGF is a potent mitogen that binds to its receptor (EGFR) on the surface of fibroblasts, initiating a cascade of intracellular signaling events that ultimately lead to enhanced cell growth, proliferation, and ECM synthesis.

The binding of EGF to EGFR triggers the autophosphorylation of the receptor's tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling pathways. A key pathway implicated in the cellular response to EGF is the Ras-Raf-MEK-ERK (MAPK) pathway.

An In-depth Technical Guide on the Theoretical Binding of Oligopeptide-24 to Cell Surface Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligopeptide-24, also known as CG-EDP3, is a synthetic biomimetic peptide composed of 13 amino acids.[1] It is recognized for its role in promoting skin cell proliferation and is a common ingredient in anti-aging cosmetic formulations.[2][3] The primary mechanism of action attributed to this compound is the up-regulation of Epidermal Growth Factor (EGF) expression in fibroblasts, which in turn stimulates the synthesis of key extracellular matrix (ECM) components, namely hyaluronic acid and elastin. This guide provides a detailed technical overview of the theoretical binding of this compound to cell surface receptors, focusing on the Epidermal Growth Factor Receptor (EGFR) as the most probable candidate based on its downstream effects. While direct binding studies on this compound are not extensively available in public literature, this document outlines the hypothesized mechanism of action, presents the supporting evidence, and provides detailed theoretical experimental protocols to investigate this interaction.

Theoretical Binding to Epidermal Growth Factor Receptor (EGFR)

The central hypothesis is that this compound, due to its function as an EGF-like peptide, interacts with the Epidermal Growth Factor Receptor (EGFR). This interaction is thought to initiate the downstream signaling cascade that leads to the observed increase in cell proliferation and ECM production. EGFR is a transmembrane receptor tyrosine kinase that, upon activation by its ligands (such as EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This leads to the recruitment of various adaptor proteins and the activation of multiple signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.

While direct binding affinity data for this compound to EGFR is not currently available, the observed biological effects strongly suggest an interaction with the EGFR signaling pathway. It is plausible that this compound acts as an agonist, either by directly binding to the EGF binding site on EGFR or through an allosteric mechanism that promotes receptor activation.

Quantitative Data on the Effects of this compound

The following tables summarize the reported quantitative effects of this compound on fibroblast cells.

Table 1: Effect of this compound on Extracellular Matrix Components

| Parameter | Fold Increase | Cell Type | Treatment Duration | Source |

| Hyaluronic Acid Expression | 3-fold | Fibroblasts | Not Specified | |

| Elastin Expression | 1.3-fold | Fibroblasts | Not Specified |

Table 2: Effect of this compound on EGF Concentration

| Parameter | Observation | Cell Type | Treatment Duration | Culture Conditions | Source |

| EGF Concentration | Increased | Fibroblasts | 72 hours | Serum-free |

Experimental Protocols

To investigate the theoretical binding of this compound to EGFR and quantify its biological effects, the following detailed experimental protocols are proposed.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol describes a theoretical experiment to measure the binding kinetics and affinity of this compound to the extracellular domain of EGFR.

Materials:

-

Recombinant human EGFR extracellular domain (ligand)

-

Synthetic this compound (analyte)

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., low pH glycine)

Procedure:

-

Ligand Immobilization:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the recombinant human EGFR extracellular domain (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

-

-

Analyte Binding:

-

Prepare a series of this compound dilutions in the running buffer.

-

Inject the this compound solutions over the immobilized EGFR surface at a constant flow rate, starting with the lowest concentration.

-

Monitor the association and dissociation phases in real-time.

-

After each injection, regenerate the sensor surface using the regeneration solution to remove bound analyte.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Protocol 2: ELISA-Based Competitive Binding Assay

This protocol outlines a theoretical ELISA-based assay to determine if this compound competes with EGF for binding to EGFR.

Materials:

-

Recombinant human EGFR

-

Biotinylated EGF

-

Streptavidin-HRP

-

TMB substrate

-

96-well microplate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well microplate with recombinant human EGFR overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

-

Competitive Binding:

-

Add a fixed concentration of biotinylated EGF to the wells, along with varying concentrations of this compound.

-

Incubate for 1-2 hours at room temperature to allow for competitive binding.

-

-

Detection:

-

Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Plot the absorbance against the concentration of this compound to generate a competition curve and determine the IC50 value.

-

Protocol 3: Fibroblast Proliferation Assay (CCK-8)

This protocol describes a method to quantify the effect of this compound on the proliferation of human dermal fibroblasts.

Materials:

-

Human dermal fibroblasts

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plate

Procedure:

-

Cell Seeding:

-

Seed human dermal fibroblasts into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

-

Incubation:

-

Incubate the cells for 24, 48, and 72 hours.

-

-

Proliferation Assay:

-

At each time point, add CCK-8 solution to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell proliferation rate as a percentage of the control and plot the results against the concentration of this compound.

-

Protocol 4: Quantification of Hyaluronic Acid Synthesis

This protocol details a method to measure the effect of this compound on hyaluronic acid production by fibroblasts.

Materials:

-

Human dermal fibroblasts

-

Cell culture medium

-

This compound

-

Hyaluronic acid quantitative assay kit (e.g., ELISA-based)

Procedure:

-

Cell Culture and Treatment:

-

Culture human dermal fibroblasts to near confluence in 6-well plates.

-

Treat the cells with various concentrations of this compound in serum-free medium for 72 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

Quantification:

-

Quantify the amount of hyaluronic acid in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the hyaluronic acid concentration to the total protein content of the cell lysate and express the results as fold change relative to the untreated control.

-

Mandatory Visualizations

Caption: Theoretical signaling pathway of this compound via EGFR.

Caption: Workflow for SPR-based binding analysis.

Caption: Experimental workflow for fibroblast proliferation assay.

Conclusion

This compound is a bioactive peptide with well-documented effects on skin cell proliferation and extracellular matrix synthesis. Although direct evidence of its binding to a specific cell surface receptor is currently lacking, the downstream effects strongly implicate the involvement of the Epidermal Growth Factor Receptor signaling pathway. This technical guide has provided a theoretical framework for the interaction of this compound with EGFR, supported by the available quantitative data on its biological activity. The detailed experimental protocols outlined herein offer a roadmap for researchers and drug development professionals to rigorously test this hypothesis and further elucidate the molecular mechanisms underlying the regenerative effects of this compound. Such studies are crucial for the continued development and optimization of peptide-based therapeutics in dermatology and regenerative medicine.

References

Methodological & Application

Application Notes and Protocols for Oligopeptide-24 in Human Fibroblast Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligopeptide-24, a synthetic biomimetic peptide, has demonstrated significant potential in skin rejuvenation and anti-aging research. Its primary mechanism of action involves the stimulation of skin cell proliferation through the upregulation of Epidermal Growth Factor (EGF).[1][2] In human fibroblasts, this compound has been shown to enhance cell growth and migration, promote cell survival, and increase the expression of crucial extracellular matrix (ECM) components, including hyaluronic acid and elastin.[1][2][3] These effects collectively contribute to the smoothing of fine lines and wrinkles, presenting a more youthful skin appearance. This document provides detailed protocols for the culture of human fibroblasts and the application of this compound to assess its biological activity.

I. Human Fibroblast Cell Culture Protocol

This protocol outlines the standard procedure for the culture of human dermal fibroblasts (HDFs), a critical step for subsequent experiments with this compound.

1. Materials

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, and antibiotics)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.05% or 0.25%)

-

Cell culture flasks (T-25, T-75)

-

Cell culture dishes (6-well, 96-well)

-

Sterile serological pipettes and pipette tips

-

Humidified incubator (37°C, 5% CO2)

-

Biological safety cabinet

-

Inverted microscope

-

Centrifuge

-

Hemocytometer or automated cell counter

2. Procedure

-

Thawing of Cryopreserved Fibroblasts:

-

Rapidly thaw the vial of frozen fibroblasts in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed fibroblast growth medium.

-

Centrifuge at low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

-

Aspirate the supernatant containing cryoprotectant and gently resuspend the cell pellet in fresh growth medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

-

-

Cell Maintenance and Subculture:

-

Observe the cells daily under an inverted microscope.

-

Change the growth medium every 2-3 days.

-

When the cells reach 80-90% confluency, subculture them.

-

To subculture, aspirate the medium and wash the cell monolayer with sterile PBS.

-

Add a sufficient volume of trypsin-EDTA to cover the cells and incubate for a few minutes at 37°C until the cells detach.

-

Neutralize the trypsin with growth medium, collect the cell suspension, and centrifuge.

-

Resuspend the cell pellet in fresh medium and re-seed into new flasks at the desired density (e.g., 1:3 to 1:5 split ratio).

-

II. Application of this compound to Human Fibroblast Cultures

This section details the experimental protocols to evaluate the effects of this compound on human fibroblasts.

1. Preparation of this compound Stock Solution

-

This compound is typically supplied as a lyophilized powder.

-

Reconstitute the peptide in a sterile solvent as recommended by the supplier (e.g., sterile water or PBS) to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Further dilute the stock solution in cell culture medium to the desired final concentrations for experiments.

2. Experimental Protocols

-

Fibroblast Proliferation Assay (MTT Assay):

-

Seed human fibroblasts into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL) and a vehicle control (medium without the oligopeptide).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

-

Quantification of Extracellular Matrix Components (ELISA):

-

Seed fibroblasts in 6-well plates and culture until they reach near-confluency.

-

Replace the growth medium with serum-free medium containing different concentrations of this compound and a vehicle control. A serum-free condition is often used to better assess the direct effects of the peptide.

-

Incubate for a specified duration, for instance, 72 hours, as studies have shown increased EGF concentration after this period.

-

Collect the cell culture supernatant at the end of the incubation period.

-

Quantify the amount of secreted hyaluronic acid and elastin in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

III. Data Presentation

The following tables summarize the expected quantitative outcomes based on available literature.

| Parameter | This compound Concentration | Incubation Time | Expected Outcome |

| Cell Proliferation | Dose-dependent | 24-72 hours | Increased fibroblast proliferation |

| Hyaluronic Acid | Dose-dependent | 72 hours | Up to a 3-fold increase in expression |

| Elastin | Dose-dependent | 72 hours | Up to a 1.3-fold increase in expression |

| EGF Concentration | Not specified | 72 hours | Increased concentration in fibroblast cells |

IV. Visualization of Pathways and Workflows

Signaling Pathway

The primary mechanism of this compound involves the upregulation of Epidermal Growth Factor (EGF), which then activates its receptor (EGFR) on the fibroblast surface. This initiates a downstream signaling cascade that promotes cell proliferation and the synthesis of extracellular matrix proteins.

References

- 1. The evidence from in vitro primary fibroblasts and a randomized, double‐blind, placebo‐controlled clinical trial of tuna collagen peptides intake on skin health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Human Fibroblast-Derived Multi-Peptide Factors on the Proliferation and Migration of Nitrogen Plasma-Treated Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of EGF and bFGF on fibroblast proliferation and angiogenic cytokine production from cultured dermal substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantifying Oligopeptide-24 Induced Collagen Synthesis In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligopeptide-24 is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential anti-aging properties. This peptide is known to stimulate the proliferation of skin cells by up-regulating the expression of Epidermal Growth Factor (EGF).[1] Furthermore, it has been shown to positively influence the expression of key extracellular matrix (ECM) components such as hyaluronic acid and elastin.[1] This document provides detailed application notes and protocols for quantifying the in vitro effects of this compound on collagen synthesis in human dermal fibroblasts, a critical process in maintaining skin structure and integrity.

The mechanism of action for many oligopeptides involves the stimulation of fibroblasts to increase the production of collagen, elastin, and other ECM proteins.[2] While this compound is understood to increase fibroblast activity, the direct downstream effects of its EGF upregulation on collagen synthesis can be complex. Some studies suggest that EGF primarily promotes fibroblast proliferation, which indirectly contributes to collagen production, while others indicate a more direct role in modulating collagen gene expression.[3][4] Therefore, robust in vitro quantification methods are essential to elucidate the precise impact of this compound on collagen synthesis.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of oligopeptides on fibroblast activity and collagen synthesis. While specific dose-response data for this compound on direct collagen synthesis is not extensively available in public literature, the data presented for similar oligopeptides and related growth factors provide a valuable reference for experimental design and expected outcomes.

Table 1: Effect of Oligopeptide Treatment on Collagen I (COL1A1) Gene Expression in Human Dermal Fibroblasts (HDFs)

| Treatment | Concentration | Incubation Time | Fold Change in COL1A1 mRNA Expression (vs. Control) | Reference |

| GEKG Peptide | 1.7-fold | 24 hours | 1.7 | |

| Matrixyl (Palmitoyl Pentapeptide) | 1.5-fold | 24 hours | 1.5 | |

| Tuna Collagen Peptides | 15.62 µg/mL | 24 hours | Significant Increase | |

| Tuna Collagen Peptides | 31.12 µg/mL | 24 hours | Significant Increase | |

| Tuna Collagen Peptides | 62.50 µg/mL | 24 hours | Significant Increase |

Table 2: Effect of Oligopeptide Treatment on Collagen Protein Levels in Human Dermal Fibroblasts (HDFs)

| Treatment | Concentration | Incubation Time | Increase in Collagen Protein Level (vs. Control) | Method | Reference |

| Collagen Peptides | 0.01% (w/v) | 24 hours | 115.4 ± 13.2% | Confocal Microscopy | |

| Human Collagen α-2 Type I (SMM) | 1 µg/mL | 48 hours | Dose-dependent increase | ELISA | |

| Human Collagen α-2 Type I (SMM) | 10 µg/mL | 48 hours | Dose-dependent increase | ELISA | |

| Human Collagen α-2 Type I (SMM) | 100 µg/mL | 48 hours | Dose-dependent increase | ELISA | |

| Soybean & Collagen Peptides | 5x10⁻⁶% | 24 hours | Significant Increase | ELISA |

Signaling Pathways

This compound is believed to exert its effects on skin cells primarily through the upregulation of Epidermal Growth Factor (EGF), which then activates the EGF receptor (EGFR). Activation of EGFR can trigger several downstream signaling cascades that influence cell proliferation, differentiation, and ECM synthesis.

Proposed Signaling Pathway for this compound in Dermal Fibroblasts

Caption: Proposed signaling cascade of this compound in dermal fibroblasts.

Experimental Protocols

The following protocols provide detailed methodologies for quantifying this compound-induced collagen synthesis in vitro.

Cell Culture and Treatment

Objective: To culture human dermal fibroblasts and treat them with varying concentrations of this compound.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (lyophilized powder)

-

Sterile, cell culture-treated plates (6-well, 24-well, and 96-well)

Protocol:

-

Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture the cells when they reach 80-90% confluency.

-

For experiments, seed HDFs in appropriate well plates at a density of 1 x 10⁵ cells/well for 6-well plates, 5 x 10⁴ cells/well for 24-well plates, and 1 x 10⁴ cells/well for 96-well plates. Allow cells to adhere for 24 hours.

-

Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile water or PBS to a concentration of 1 mg/mL.

-

Prepare working solutions of this compound by diluting the stock solution in serum-free DMEM to the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A vehicle control (serum-free DMEM with the same dilution of the solvent used for the peptide) should also be prepared.

-

After 24 hours of cell adhesion, aspirate the culture medium and replace it with the prepared treatment solutions.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Quantification of Collagen Gene Expression by Real-Time Quantitative PCR (RT-qPCR)

Objective: To measure the mRNA expression levels of collagen type I (COL1A1) and type III (COL3A1) in HDFs treated with this compound.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

RT-qPCR master mix

-

Primers for COL1A1, COL3A1, and a housekeeping gene (e.g., GAPDH)

-

RT-qPCR instrument

Protocol:

-

After the treatment period, aspirate the culture medium and wash the cells with PBS.

-

Extract total RNA from the HDFs using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify the extracted RNA and assess its purity using a spectrophotometer.

-

Synthesize cDNA from the total RNA using a cDNA synthesis kit.

-

Perform RT-qPCR using the synthesized cDNA, RT-qPCR master mix, and specific primers for COL1A1, COL3A1, and the housekeeping gene.

-

Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.

Experimental Workflow for RT-qPCR

Caption: Workflow for quantifying collagen gene expression by RT-qPCR.

Quantification of Collagen Protein by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the amount of secreted type I collagen in the culture supernatant of HDFs treated with this compound.

Materials:

-

Human Pro-Collagen I alpha 1 ELISA kit

-

Microplate reader

Protocol:

-

After the treatment period, collect the cell culture supernatant.

-

Centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C to remove any cell debris.

-

Perform the ELISA for Human Pro-Collagen I alpha 1 according to the manufacturer's protocol.

-

Briefly, add standards and samples to the pre-coated wells and incubate.

-

Wash the wells and add the detection antibody.

-

Incubate, wash, and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of pro-collagen in the samples based on the standard curve.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for researchers to quantify the effects of this compound on collagen synthesis in vitro. By employing these methodologies, scientists can obtain valuable quantitative data to further understand the mechanism of action of this peptide and to support its development for dermatological and cosmetic applications. The provided diagrams and tables serve as useful tools for experimental planning and data interpretation.

References

- 1. This compound | CG-EDP3; former Oligopeptide-23 | Cosmetic Ingredients Guide [ci.guide]

- 2. mdpi.com [mdpi.com]

- 3. Epidermal growth factor affects the synthesis and degradation of type I collagen in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epidermal growth factor increases collagen production in granulation tissue by stimulation of fibroblast proliferation and not by activation of procollagen genes - PMC [pmc.ncbi.nlm.nih.gov]

Assessing the Efficacy of Oligopeptide-24 on Human Skin Explant Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligopeptide-24, a synthetic biomimetic peptide, has garnered significant interest in the field of dermatology and cosmetic science for its potential anti-aging properties. This document provides detailed application notes and experimental protocols for assessing the effects of this compound on human skin explant models. These ex vivo models serve as a valuable tool, bridging the gap between in vitro cell culture and in vivo clinical trials, by maintaining the complex three-dimensional structure and cellular heterogeneity of human skin.

This compound is designed to mimic the action of Epidermal Growth Factor (EGF), a key regulator of cell growth, proliferation, and differentiation in the skin.[1][2] By up-regulating the expression of EGF, this compound stimulates the synthesis of crucial extracellular matrix (ECM) components, including collagen, elastin, and hyaluronic acid, which are vital for maintaining skin elasticity, hydration, and a youthful appearance.[1][2][3]

These protocols are intended to guide researchers in designing and executing robust experiments to evaluate the biological activity of this compound on skin explants, focusing on key endpoints such as cell proliferation, extracellular matrix protein synthesis, and gene expression.

Data Presentation: Summary of Quantitative Effects of this compound

The following tables summarize the reported quantitative effects of this compound, primarily from studies on human dermal fibroblasts. Data from skin explant models, where available, will be specified. Researchers are encouraged to generate analogous data using the protocols provided herein to build a more comprehensive understanding of this compound's efficacy on skin explants.

Table 1: Effect of this compound on Extracellular Matrix Components in Human Dermal Fibroblasts